
N'-(2-氯乙酰基)-3,4,5-三甲氧基苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety, which is further substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring
科学研究应用
N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
Compounds with an n-terminal 2-chloroacetyl group have been studied for their ability to undergo thioether macrocyclization . This process involves the formation of a macrocycle with cysteine residues, leading to the creation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Biochemical Pathways
Compounds that inhibit wrn helicase can potentially affect dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Compounds that inhibit wrn helicase can potentially disrupt dna repair and replication processes, leading to genomic instability and cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.
Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides or thioacetamides.
Condensation Reactions: Hydrazones or azines.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
相似化合物的比较
Similar Compounds
N-(2-chloroacetyl)benzohydrazide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
3,4,5-trimethoxybenzohydrazide: Lacks the chloroacetyl group, which is crucial for certain chemical reactions and biological interactions.
N’-(2-chloroacetyl)-4-methoxybenzohydrazide: Contains fewer methoxy groups, potentially altering its chemical and biological properties.
Uniqueness
N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is unique due to the combination of the chloroacetyl group and the three methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)15-14-10(16)6-13/h4-5H,6H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXQUPPFMKJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
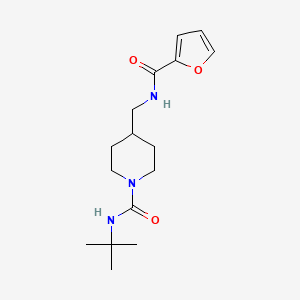
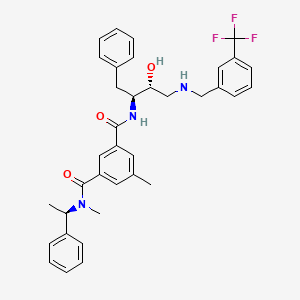
![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
![N-(3-chloro-4-methylphenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2388356.png)
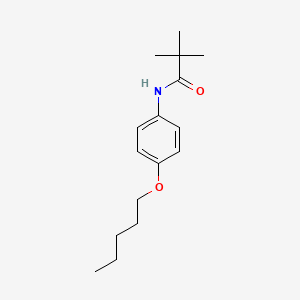

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2388360.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(naphthalen-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2388362.png)
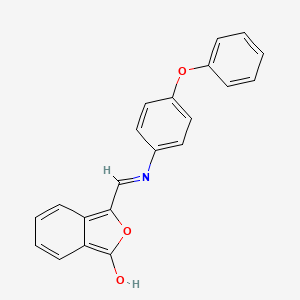
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)
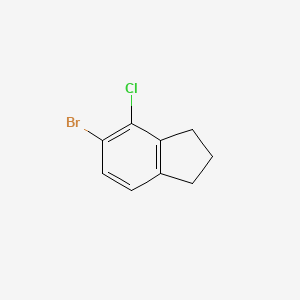
![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)
